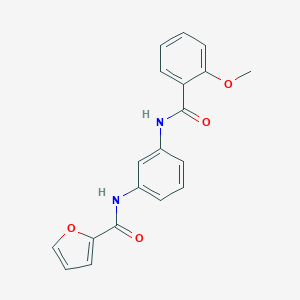![molecular formula C16H15F2NO4 B246305 N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide](/img/structure/B246305.png)
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide, also known as DFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DFB is a small molecule that has been synthesized using different methods.
作用機序
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide exerts its effects by inhibiting the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide also inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression. Additionally, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant response.
Biochemical and Physiological Effects:
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been shown to increase the expression of antioxidant enzymes by activating the Nrf2 pathway.
実験室実験の利点と制限
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it an ideal candidate for studying intracellular signaling pathways. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide is also stable and can be easily synthesized in large quantities. However, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has some limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has low solubility in water, which can limit its use in certain experiments.
将来の方向性
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has shown promising results in various studies and has the potential to be used in the treatment of various diseases. Future studies should focus on optimizing the synthesis method of N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide to increase its yield and purity. Additionally, more studies are needed to investigate the long-term effects of N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide and its potential use in the treatment of neurodegenerative diseases. Finally, studies should focus on developing new derivatives of N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide that exhibit improved pharmacological properties.
Conclusion:
In conclusion, N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide is a small molecule that has been synthesized using different methods and has shown promising results in various studies. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties and has the potential to be used in the treatment of various diseases. However, more studies are needed to investigate its long-term effects and potential use in the treatment of neurodegenerative diseases.
合成法
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide can be synthesized using different methods. One of the most commonly used methods involves the reaction of 3,4-dimethoxybenzoic acid with 2-(difluoromethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). The reaction yields N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide as a white solid with a high purity.
科学的研究の応用
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in various fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
分子式 |
C16H15F2NO4 |
|---|---|
分子量 |
323.29 g/mol |
IUPAC名 |
N-[2-(difluoromethoxy)phenyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H15F2NO4/c1-21-13-8-7-10(9-14(13)22-2)15(20)19-11-5-3-4-6-12(11)23-16(17)18/h3-9,16H,1-2H3,(H,19,20) |
InChIキー |
ARHVLNQGECPFND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-chlorophenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B246222.png)



![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-1H-imidazole](/img/structure/B246241.png)

![2-[(2,2-dimethylpropanoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246245.png)


